4-(4-Methoxybenzoyl)furan-2-sulfonic acid
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Overview
Description
4-(4-Methoxybenzoyl)furan-2-sulfonic acid is an organic compound with the molecular formula C12H10O6S. It is a derivative of furan, a heterocyclic aromatic compound, and contains a methoxybenzoyl group and a sulfonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzoyl)furan-2-sulfonic acid typically involves the reaction of furan derivatives with methoxybenzoyl chloride and sulfonating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like pyridine or triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzoyl)furan-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, sulfonic acid derivatives, and methoxybenzoyl derivatives. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
4-(4-Methoxybenzoyl)furan-2-sulfonic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzoyl)furan-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt signaling pathways involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-Methoxybenzoyl)furan-2-sulfonic acid include other furan derivatives, such as:
- 2-Furoic acid
- 5-Hydroxy-methylfurfural
- 2,5-Furandicarboxylic acid
- 2,5-Dimethylfuran
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10O6S |
---|---|
Molecular Weight |
282.27 g/mol |
IUPAC Name |
4-(4-methoxybenzoyl)furan-2-sulfonic acid |
InChI |
InChI=1S/C12H10O6S/c1-17-10-4-2-8(3-5-10)12(13)9-6-11(18-7-9)19(14,15)16/h2-7H,1H3,(H,14,15,16) |
InChI Key |
YYQRPGCNTYZGMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC(=C2)S(=O)(=O)O |
Origin of Product |
United States |
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